molecular formula C11H20O B14390232 4,8-Dimethylnona-2,7-dien-4-ol CAS No. 89929-57-7

4,8-Dimethylnona-2,7-dien-4-ol

Cat. No.: B14390232
CAS No.: 89929-57-7
M. Wt: 168.28 g/mol
InChI Key: QRNQFKQHNYFBCC-UHFFFAOYSA-N
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Description

4,8-Dimethylnona-2,7-dien-4-ol, also known as Methyl-linalool , is a terpene alcohol of significant interest in flavor and fragrance research and development. This compound is characterized by a complex floral and citrus odor profile, with noted aspects of rose, sweet, fresh, and woody notes, making it a valuable subject for the study and creation of sophisticated scent compositions . The molecular formula for this compound is C11H20O , and it has a molecular weight of 168.28 g/mol . Its structure is defined by the SMILES notation CC=CC(C)(CCC=C(C)C)O . Researchers value this compound for its utility as a key intermediate in the synthesis of other fragrance ingredients and for its direct application in modulating scent profiles in experimental formulations. It is a liquid with a moderately slow evaporation rate and an estimated boiling point of 210°C . Disclaimer: This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89929-57-7

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4,8-dimethylnona-2,7-dien-4-ol

InChI

InChI=1S/C11H20O/c1-5-8-11(4,12)9-6-7-10(2)3/h5,7-8,12H,6,9H2,1-4H3

InChI Key

QRNQFKQHNYFBCC-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)(CCC=C(C)C)O

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 4,8 Dimethylnona 2,7 Dien 4 Ol

Stereoselective Synthetic Pathways for Diastereomeric and Enantiomeric Forms

The biological activity of pheromones is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic pathways to access specific diastereomers and enantiomers of 4,8-dimethylnona-2,7-dien-4-ol (B14390195) is of paramount importance.

The creation of the chiral center at the C4 position of this compound is a key step in its synthesis. Enantioselective approaches aim to produce a single enantiomer of the target molecule. This is often achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary.

A more elegant and atom-economical approach is the use of chiral catalysts. These catalysts, used in substoichiometric amounts, can induce high levels of enantioselectivity in the formation of the tertiary alcohol. For the synthesis of chiral tertiary allylic alcohols like this compound, several catalytic methods have been developed. One such method is the enantioselective addition of organometallic reagents to ketones. For instance, the addition of a vinyl Grignard reagent to 6-methylhept-5-en-2-one could, in principle, be catalyzed by a chiral ligand-metal complex to afford the desired product in an enantioselective manner. acs.org

Another powerful strategy is the kinetic resolution of a racemic mixture of the tertiary allylic alcohol. rsc.org In this process, a chiral catalyst selectively reacts with one enantiomer of the racemate, allowing for the separation of the unreacted, enantioenriched alcohol. For example, a chiral bisphosphoric acid/silver(I) salt co-catalyst system has been shown to be highly effective in the kinetic resolution of racemic tertiary allylic alcohols through an intramolecular allylic substitution reaction. rsc.org

A catalytic asymmetric Meisenheimer rearrangement of allylic amine N-oxides has also been reported as an efficient method for the synthesis of chiral acyclic tertiary allylic alcohols. nih.gov This stereospecific reaction, catalyzed by a planar chiral ferrocene-based bispalladacycle, can produce tertiary allylic alcohols with high enantioselectivity. nih.gov

Catalytic System Reaction Type Key Features Potential Application
Chiral Ligand/Metal ComplexEnantioselective Grignard AdditionCatalytic amount of chiral ligand induces enantioselectivity in the formation of the tertiary alcohol. acs.orgSynthesis of (R)- or (S)-4,8-dimethylnona-2,7-dien-4-ol from 6-methylhept-5-en-2-one and a vinyl Grignard reagent.
Chiral Bisphosphoric Acid/Silver(I) SaltKinetic ResolutionSelective reaction of one enantiomer of the racemic alcohol, allowing for the isolation of the other enantiomer in high enantiomeric excess. rsc.orgSeparation of a racemic mixture of this compound.
Chiral Ferrocene-Based BispalladacycleAsymmetric Meisenheimer RearrangementStereospecific rearrangement of an allylic amine N-oxide to a chiral tertiary allylic alcohol. nih.govAlternative route to enantiomerically enriched this compound.

In addition to controlling the stereochemistry at the C4 position, the geometry of the C2-C3 double bond must also be controlled to afford the desired (E) or (Z) isomer. Diastereoselective control can be achieved through various synthetic strategies.

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the formation of alkenes with defined stereochemistry. The choice of the ylide and the reaction conditions can be tuned to favor the formation of either the (E) or (Z) isomer. For example, the reaction of a phosphonium (B103445) ylide derived from an appropriate ethylphosphonium salt with 6-methylhept-5-en-2-one could be employed to construct the C2-C3 double bond with the desired stereochemistry.

The stereochemical outcome of the addition of the vinyl nucleophile to the ketone can also be influenced by the existing stereocenter in the molecule, a phenomenon known as substrate-controlled diastereoselection. However, for a molecule like this compound, where the stereocenter is being formed in the reaction, catalyst-controlled diastereoselection is more relevant.

Total Synthesis Strategies and Convergent Approaches

A plausible convergent synthesis of this compound could involve the coupling of two key fragments: a C4 unit containing the vinyl group and a C7 unit containing the ketone functionality. For instance, the addition of a vinyl Grignard reagent to 6-methylhept-5-en-2-one represents a convergent approach to the carbon skeleton.

Iron-mediated cross-coupling reactions between Grignard reagents and alkenyl electrophiles have emerged as an efficient method for the formation of key alkyl-alkenyl linkages in the synthesis of insect pheromones. nih.gov This methodology could be applied to the synthesis of this compound, offering an alternative to traditional coupling methods.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including insect pheromones, to minimize the environmental impact of chemical processes. researchgate.net This includes the use of renewable starting materials, the development of catalytic reactions to reduce waste, and the use of environmentally benign solvents and reagents.

For the synthesis of this compound, green chemistry approaches could involve:

Biocatalysis : The use of enzymes to carry out specific transformations with high stereoselectivity under mild reaction conditions. nih.gov For example, a lipase (B570770) could be used for the kinetic resolution of the racemic alcohol, or a reductase could be used for the enantioselective reduction of a corresponding ketone precursor.

Use of Renewable Feedstocks : Exploring synthetic routes that start from readily available and renewable materials.

Catalytic Methods : Employing catalytic reactions, as discussed in the previous sections, to improve atom economy and reduce the generation of stoichiometric waste. nih.gov

Biosynthesis : The use of engineered microorganisms or plants to produce the pheromone or its precursors. nih.gov This approach has the potential to be a highly sustainable and cost-effective method for large-scale production.

Green Chemistry Approach Description Potential Benefit for Synthesis
BiocatalysisUse of enzymes for stereoselective transformations. nih.govHigh selectivity, mild conditions, reduced waste.
Renewable FeedstocksStarting from plant-based or other renewable materials.Reduced reliance on fossil fuels, improved sustainability.
Catalytic ReactionsUse of small amounts of catalysts instead of stoichiometric reagents. nih.govHigher atom economy, less waste, potential for catalyst recycling.
BiosynthesisProduction using engineered microbes or plants. nih.govPotentially low-cost, scalable, and environmentally friendly production.

Catalytic Methodologies for Functional Group Interconversions

Catalytic methods are not only crucial for the formation of the carbon skeleton and the stereocenters but also for various functional group interconversions required during the synthesis.

For example, the selective hydrogenation of an alkyne precursor could be used to form the (E)- or (Z)-double bond. The choice of catalyst (e.g., Lindlar's catalyst for Z-alkenes or a dissolving metal reduction for E-alkenes) is critical for achieving the desired stereochemistry.

Modern catalytic C-C bond-forming reactions can also be employed to construct the carbon framework more efficiently. organic-chemistry.org These reactions, often catalyzed by transition metals, can create new carbon-carbon bonds under mild conditions and with high selectivity.

Mechanistic Investigations of Chemical Transformations Involving 4,8 Dimethylnona 2,7 Dien 4 Ol

Olefin Reactivity Studies of the Diene System

The two double bonds in 4,8-dimethylnona-2,7-dien-4-ol (B14390195), one internal and one terminal, exhibit distinct reactivities which can be selectively targeted under different reaction conditions.

Electrophilic Addition Mechanisms

The electron-rich nature of the carbon-carbon double bonds makes them susceptible to attack by electrophiles. The addition of an electrophile to an alkene typically proceeds through the formation of a carbocation intermediate. libretexts.orglibretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.org

In the case of this compound, electrophilic attack can occur at either the C2-C3 or the C7-C8 double bond. The initial protonation of the C7-C8 double bond would lead to a tertiary carbocation at C8, which is a relatively stable intermediate. Subsequent attack by a nucleophile would yield the corresponding addition product.

Table 1: Predicted Regioselectivity of Electrophilic Addition to this compound

ReactantElectrophile (E+)Nucleophile (Nu-)Major Product
This compoundH⁺Br⁻8-Bromo-4,8-dimethylnon-2-en-4-ol
This compoundH⁺H₂O4,8-Dimethylnon-2-ene-4,8-diol

It is important to note that intramolecular reactions can also occur, where the hydroxyl group acts as an internal nucleophile, leading to the formation of cyclic ethers. This type of electrophilic cyclization is common in acyclic isoprenoids. nih.govphytojournal.com The reaction is typically initiated by an electrophilic attack on a double bond, followed by the intramolecular capture of the resulting carbocation by the hydroxyl group.

Hydroxyl Group Transformations and Derivatization Mechanisms

The tertiary hydroxyl group in this compound is a key functional group that can undergo a variety of transformations, including oxidation, reduction, esterification, and etherification.

Oxidation and Reduction Pathways

The oxidation of tertiary alcohols is generally challenging under standard conditions. However, certain reagents can effect the oxidation of tertiary allylic alcohols. For instance, the oxidation of artemisinic alcohol, a related sesquiterpene alcohol, is a key step in the biosynthesis of artemisinin (B1665778). pearson.com While direct oxidation of the tertiary alcohol in this compound to a ketone is not possible without carbon-carbon bond cleavage, oxidative rearrangement reactions can occur.

The biotransformation of related terpene alcohols like linalool (B1675412) by microorganisms often leads to hydroxylated derivatives. phytojournal.com For example, fungal biotransformation of linalool can yield 8-hydroxylinalool, indicating that enzymatic systems can achieve selective oxidation at the terminal methyl groups. phytojournal.com

Reduction of the hydroxyl group is a less common transformation but can be achieved under specific conditions, often involving conversion to a better leaving group followed by hydrogenolysis.

Esterification and Etherification Reaction Mechanisms

Esterification of tertiary alcohols can be challenging due to steric hindrance. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is often inefficient for tertiary alcohols. masterorganicchemistry.com More effective methods for the esterification of tertiary alcohols like linalool involve the use of acid anhydrides or acid chlorides. google.comiiste.org The reaction with an acid chloride is typically rapid and proceeds via a nucleophilic acyl substitution mechanism. pearson.com

The use of enzymatic catalysts, such as lipases, has also been shown to be effective for the esterification of sterically hindered alcohols like lavandulol (B192245), an isomer of our target compound. tandfonline.com This approach offers the advantage of mild reaction conditions and high selectivity.

Table 2: Comparison of Esterification Methods for Terpene Alcohols

MethodReagentsCatalystConditionsYieldReference
Fischer EsterificationCarboxylic Acid, AlcoholStrong Acid (e.g., H₂SO₄)HeatLow for tertiary alcohols masterorganicchemistry.com
Acyl Chloride MethodAcid Chloride, AlcoholBase (e.g., Pyridine)Room TemperatureHigh pearson.comiiste.org
Acid Anhydride MethodAcid Anhydride, AlcoholNone or Mild AcidHeatModerate to High google.com
Enzymatic EsterificationCarboxylic Acid, AlcoholLipase (B570770)Mild (e.g., room temp)High tandfonline.com

Etherification of tertiary alcohols can be achieved under acidic or basic conditions, depending on the reagents used. For instance, the reaction with an alkyl halide under basic conditions (Williamson ether synthesis) is a common method, although elimination reactions can be a significant side reaction for tertiary substrates. Acid-catalyzed addition of alcohols to the double bonds of this compound could also lead to ether products. academie-sciences.fr

Rearrangement Reactions and Isomerization Pathways

The structure of this compound, with its tertiary alcohol and multiple double bonds, makes it susceptible to various rearrangement and isomerization reactions, particularly under acidic conditions.

Acid-catalyzed treatment of tertiary alcohols often leads to dehydration and subsequent rearrangement of the resulting carbocation to form more stable products. In the case of this compound, protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation at C4. This carbocation could then undergo a variety of transformations, including:

1,2-Hydride or 1,2-Alkyl Shifts: To form a more stable carbocation.

Cyclization: The carbocation could be attacked by one of the double bonds to form a cyclic structure. Acid-catalyzed cyclizations of acyclic isoprenoids are well-documented and are a key step in the biosynthesis of many cyclic terpenes. nih.govphytojournal.com For example, the acid-catalyzed rearrangement of lavandulol can lead to the formation of various cyclic products. tandfonline.com

Elimination: Loss of a proton to form a new double bond.

The thermal rearrangement of related compounds, such as artemisinin and its derivatives, has been studied and can lead to a complex mixture of products. iiste.org Similarly, the Claisen rearrangement of allyl vinyl ethers derived from terpene alcohols is a powerful tool for carbon-carbon bond formation. tandfonline.com

Isomerization of the double bonds within the this compound framework can also occur, particularly under acidic or basic conditions, or through photochemical means. These isomerizations can lead to a mixture of geometric isomers (E/Z) or positional isomers of the double bonds. The isomerization of irregular monoterpenes is a key aspect of their chemistry and biosynthesis. nih.gov

Studies on Reaction Stereochemistry and Regioselectivity

The stereochemistry and regioselectivity of chemical transformations involving this compound are of significant interest due to the compound's structure as a tertiary allylic alcohol with two double bonds. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, valuable insights can be drawn from investigations of structurally similar terpene alcohols, such as linalool. These studies on analogous systems provide a strong basis for predicting the chemical behavior of this compound in various reactions, particularly in acid-catalyzed cyclizations and electrophilic additions to the double bonds.

The presence of a chiral center at the C4 position, along with the E/Z isomerism of the C2-C3 double bond and the trisubstituted nature of the C7-C8 double bond, introduces multiple elements of stereochemical and regiochemical complexity. Reactions can be directed to one of the two double bonds, and the stereochemical outcome of such reactions is influenced by the existing stereocenter and the geometry of the reacting double bond.

Acid-Catalyzed Cyclization:

Drawing parallels with other terpene alcohols, the acid-catalyzed cyclization of this compound is expected to proceed through a carbocationic intermediate. The initial protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation at C4. This carbocation can then be attacked intramolecularly by one of the double bonds. The regioselectivity of this cyclization is determined by which double bond participates in the ring formation.

In biomimetic cyclizations of terpene precursors, the stereochemical outcome is often governed by the conformation of the polyene chain in the transition state. bibliotekanauki.placs.org For this compound, cyclization involving the C7-C8 double bond would likely lead to the formation of a six-membered ring, a common motif in monoterpenoid structures. The stereochemistry of the newly formed stereocenters would be influenced by the principle of anti-addition across the double bond during the cyclization cascade. acs.org

Hypothetical Product Distribution in Acid-Catalyzed Cyclization of this compound

This table is illustrative and based on known cyclization patterns of analogous terpene alcohols.

CatalystMajor Product(s)Predicted StereochemistryMinor Product(s)
Formic AcidMenthane-type diolTrans-fused ring systemMonocyclic ethers
Sulfuric AcidLimonene-type dieneRacemic mixtureAcyclic dienes

Electrophilic Addition to Alkenes:

The regioselectivity of electrophilic additions, such as epoxidation or halohydrin formation, is dictated by the electronic and steric properties of the two double bonds. The C7-C8 double bond is more electron-rich due to the presence of two methyl substituents, making it more nucleophilic and thus more reactive towards electrophiles compared to the C2-C3 double bond.

For instance, in an epoxidation reaction using an agent like m-chloroperoxybenzoic acid (m-CPBA), selective epoxidation of the C7-C8 double bond is anticipated. The stereochemistry of the resulting epoxide would be influenced by the directing effect of the nearby hydroxyl group at C4, potentially leading to the formation of a diastereomeric mixture.

Predicted Regioselectivity in the Epoxidation of this compound

This table is illustrative and based on the relative reactivity of double bonds in similar polyenes.

ReagentMajor ProductMinor Product
m-CPBA (1 equiv.)7,8-epoxy-4,8-dimethylnona-2-en-4-ol2,3-epoxy-4,8-dimethylnona-7-en-4-ol
Excess m-CPBA2,3,7,8-diepoxy-4,8-dimethylnonan-4-ol-

Further functionalization of the epoxide through ring-opening reactions would also exhibit regioselectivity. kaust.edu.saresearchgate.net Under acidic conditions, the ring would likely open at the more substituted carbon (C8) to form a tertiary alcohol. In contrast, base-catalyzed ring-opening would favor attack at the less sterically hindered carbon (C7).

The study of these transformations in analogous systems like linalool has been crucial for understanding the fundamental principles that govern their reactivity. kaust.edu.saresearchgate.netresearchgate.net These principles provide a predictive framework for the stereochemical and regiochemical outcomes of reactions involving this compound, even in the absence of direct experimental data for this specific compound.

Advanced Spectroscopic and Chromatographic Research Techniques for the Characterization of 4,8 Dimethylnona 2,7 Dien 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule with the complexity of 4,8-Dimethylnona-2,7-dien-4-ol (B14390195), a suite of advanced NMR experiments is required for unambiguous characterization.

Multi-dimensional NMR for Complex Structural Elucidation (e.g., COSY, HSQC, HMBC)

To assemble the molecular puzzle of this compound, one-dimensional ¹H and ¹³C NMR spectra provide the foundational chemical shift information for the proton and carbon atoms, respectively. However, to establish the intricate network of covalent bonds, multi-dimensional NMR techniques are indispensable.

Correlation SpectroscopY (COSY) experiments are pivotal in identifying proton-proton (¹H-¹H) coupling networks within the molecule. Cross-peaks in a COSY spectrum reveal which protons are scalar-coupled, typically over two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the aliphatic chains and the vinyl groups.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the unambiguous assignment of ¹³C signals based on their attached protons. Each cross-peak in an HSQC spectrum represents a C-H bond, simplifying the often-crowded ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) provides the long-range connectivity information, revealing correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is arguably the most critical experiment for piecing together the complete carbon skeleton and for placing key functional groups, such as the hydroxyl group and the methyl substituents, within the molecular framework. For instance, HMBC correlations from the methyl protons to the quaternary carbon C4 and the olefinic carbon C8 would confirm their respective positions.

A hypothetical table of expected key HMBC correlations for the structural elucidation of this compound is presented below.

Proton(s)Correlated Carbon(s) (²JCH, ³JCH)Structural Implication
H-2C-3, C-4Confirms connectivity around the C2=C3 double bond and its proximity to the hydroxyl-bearing carbon.
H-7C-6, C-8, C-9Establishes the connectivity of the second double bond and the isopropylidene terminus.
CH₃ at C4C-3, C-4, C-5Positions one of the methyl groups on the quaternary carbinol center.
CH₃ at C8C-7, C-8, C-9Confirms the gem-dimethyl substitution at the C8 position.

Chiral Shift Reagents and Anisotropic Effects in NMR for Enantiomeric Purity

This compound possesses a chiral center at the C4 position, meaning it can exist as a pair of enantiomers. The determination of enantiomeric purity is crucial, and NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this analysis.

Chiral Shift Reagents (CSRs) , typically lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample. The CSR forms a diastereomeric complex with the enantiomers of the analyte. This interaction induces significant changes in the chemical shifts of the protons near the chiral center, with the magnitude of the shift differing for each enantiomer. This results in the splitting of signals in the ¹H NMR spectrum, allowing for the direct integration of the peaks to determine the enantiomeric ratio.

Anisotropic effects , often exploited through the use of chiral derivatizing agents (CDAs), can also be employed. By reacting the chiral alcohol with a chiral acid or isocyanate, a pair of diastereomers is formed. The different spatial arrangements of the newly introduced chiral auxiliary relative to the original molecule in the two diastereomers can lead to distinct chemical shifts for nearby protons due to the magnetic anisotropy of certain functional groups (e.g., aromatic rings) in the CDA.

Mass Spectrometry (MS) Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for confirming the molecular weight and deducing structural features.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the parent ion. For this compound, with a molecular formula of C₁₁H₂₀O, the expected exact mass can be calculated and compared to the experimentally determined value from HRMS, providing strong evidence for the molecular formula and ruling out other possibilities with the same nominal mass.

Molecular FormulaNominal Mass (Da)Exact Mass (Da)
C₁₁H₂₀O168168.1514

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for confirming the structure of a compound by analyzing its fragmentation pathways. In an MS/MS experiment, the parent ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, a tertiary allylic alcohol, characteristic fragmentation pathways would be expected. The molecular ion may be weak or absent in electron ionization (EI) mass spectra. Common fragmentation patterns for tertiary alcohols include the loss of water (M-18) and α-cleavage (cleavage of a C-C bond adjacent to the oxygen-bearing carbon). The presence of double bonds can lead to more complex rearrangements and fragmentation.

A plausible fragmentation pathway for this compound in MS/MS would involve:

Loss of a methyl group (CH₃): leading to a fragment at m/z 153.

Loss of an ethyl group (C₂H₅): from the other side of the hydroxyl group, leading to a fragment at m/z 139.

Loss of water (H₂O): resulting in a fragment at m/z 150.

Cleavage of the C4-C5 bond: which could lead to various subsequent fragmentations.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Chromatographic Separation Method Development for Isomeric Purity and Isolation

Due to the presence of double bonds and a chiral center, this compound can exist as multiple stereoisomers (enantiomers and diastereomers). Chromatographic techniques are essential for the separation and isolation of these isomers to ensure purity.

Gas chromatography (GC) is a commonly employed technique for the analysis of volatile compounds like terpene alcohols. The use of a chiral stationary phase (CSP) in the GC column allows for the separation of enantiomers. Cyclodextrin-based CSPs, for instance, are widely used for the chiral resolution of various classes of compounds, including alcohols. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation and quantification.

For preparative scale isolation of isomers, liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), with a chiral stationary phase is the method of choice. The choice of the mobile phase and the specific chiral column is critical and often requires methodical development to achieve optimal separation.

The development of a robust chromatographic method is crucial not only for obtaining pure isomers for further study but also for quality control purposes to ensure the isomeric purity of synthesized or isolated this compound.

Gas Chromatography (GC) and GC-MS Methodologies for Volatile Profiling

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds (VOCs) like this compound. hawaii.eduresearchgate.netmedistri.swiss This powerful combination allows for the separation of complex mixtures and the definitive identification of individual components.

Detailed Research Findings:

In the context of volatile profiling, GC-MS analysis provides both qualitative and quantitative data. tandfonline.com The gas chromatograph separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. tandfonline.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and fragments them into a unique mass spectrum. tandfonline.com This mass spectrum serves as a "fingerprint" for the molecule, which can be compared against spectral libraries like the NIST database for positive identification. medistri.swisstandfonline.com

Several methods can be employed for introducing volatile samples into the GC-MS system. Headspace solid-phase microextraction (HS-SPME) is a common technique for extracting VOCs from a sample matrix. researchgate.net This method is particularly useful for analyzing the aroma and flavor compounds in various substances. researchgate.net Static headspace (HS) analysis is another approach that is particularly effective for highly volatile compounds. tandfonline.com

The choice of GC column and temperature programming is critical for achieving optimal separation of volatile compounds. A common setup might involve a DB-5 MS column with a temperature program that gradually increases the oven temperature to facilitate the elution of compounds with different volatilities. tandfonline.com

Table 1: Typical GC-MS Parameters for Volatile Profiling

ParameterTypical Value
Column DB-5 MS (or similar)
Injector Temperature 230-250°C
Carrier Gas Helium
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 35-450 m/z
Ion Source Temperature 230°C

Liquid Chromatography (LC) Techniques, including Chiral HPLC for Enantioseparation

While GC-MS is ideal for volatile analysis, liquid chromatography (LC) techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for the analysis of less volatile compounds and for the separation of enantiomers. chromatographyonline.com

Detailed Research Findings:

Chiral HPLC is a specialized form of HPLC that is used to separate stereoisomers, which are molecules that have the same chemical formula and connectivity but different three-dimensional arrangements. nih.govresearchgate.net This is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. researchgate.netnih.gov Polysaccharide-based CSPs are widely used for this purpose. researchgate.net

The development of a chiral HPLC method involves optimizing the mobile phase composition to achieve the best separation. asianpubs.org This often involves a mixture of solvents, such as n-hexane, ethanol, and additives like diethylamine (B46881) or trifluoroacetic acid. asianpubs.org The separated enantiomers are then detected using a UV detector or other suitable detectors. asianpubs.org The ability to separate and quantify individual enantiomers is crucial in many fields, as different enantiomers of a compound can have distinct biological activities. researchgate.net

Table 2: Key Aspects of Chiral HPLC for Enantioseparation

AspectDescription
Principle Differential interaction of enantiomers with a chiral stationary phase.
Stationary Phase Chiral Stationary Phase (CSP), often polysaccharide-based. researchgate.netnih.gov
Mobile Phase Optimized mixture of solvents to achieve separation. asianpubs.org
Detection Commonly UV detection. asianpubs.org
Application Separation and quantification of individual enantiomers. asianpubs.orgcapes.gov.br

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational structure of molecules. researchgate.net

Detailed Research Findings:

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. mdpi.com Different functional groups absorb at characteristic frequencies, resulting in a unique IR spectrum. libretexts.org For an alcohol like this compound, a prominent and broad absorption band is expected in the region of 3300-3400 cm⁻¹ due to the O-H stretching vibration. libretexts.org The C-O stretching vibration would appear around 1000-1200 cm⁻¹. libretexts.org The presence of C=C double bonds would be indicated by stretching vibrations around 1650 cm⁻¹. libretexts.org

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net It also provides information about molecular vibrations. researchgate.net While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. Both techniques can be used to gain a comprehensive understanding of the functional groups present in this compound.

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

Functional GroupVibrationCharacteristic Absorption Range (cm⁻¹)
O-H (Alcohol) Stretching3300-3400 (broad) libretexts.org
C=C (Alkene) Stretching~1650 libretexts.org
C-O (Alcohol) Stretching1000-1200 libretexts.org
C-H (Alkane/Alkene) Stretching2850-3100

Computational Chemistry and Theoretical Modeling of 4,8 Dimethylnona 2,7 Dien 4 Ol

Electronic Structure Calculations and Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For a molecule like 4,8-dimethylnona-2,7-dien-4-ol (B14390195), these calculations can reveal details about its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and, consequently, its other properties. For this compound, DFT could be employed to predict a range of molecular properties.

A typical DFT study on this molecule would involve geometry optimization to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated. These properties provide insight into the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Furthermore, the distribution of electrostatic potential on the molecular surface can be mapped to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atom of the hydroxyl group and the π-systems of the double bonds would be expected to be electron-rich.

Table 1: Representative DFT-Calculated Electronic Properties (Note: The following data are illustrative for a molecule of this type and not from a specific study on this compound.)

PropertyRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; related to the ability to donate electrons.
LUMO Energy1.2 eVIndicates the energy of the lowest energy state for an added electron; related to the ability to accept electrons.
HOMO-LUMO Gap7.7 eVA larger gap generally implies greater chemical stability and lower reactivity.
Dipole Moment1.8 DMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data or empirical parameterization. asianpubs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions, often considered the "gold standard" in computational chemistry.

While computationally more demanding than DFT, ab initio calculations could be used to refine the geometric and electronic properties of this compound. For a molecule of this size, methods like MP2 would be feasible for obtaining a highly accurate optimized geometry and relative energies of different conformers. Coupled Cluster methods, while very expensive, could be used for single-point energy calculations on key structures to provide benchmark data for calibrating more cost-effective methods. Such high-level calculations are particularly important for accurately describing weak interactions, such as intramolecular hydrogen bonding, which may be present in certain conformations of this molecule.

Conformational Analysis and Energy Landscapes of the Molecule

The flexibility of the nonane (B91170) chain in this compound means that it can exist in numerous spatial arrangements, or conformations, resulting from rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface that governs their interconversion.

A systematic conformational search for this compound would likely be performed using a combination of molecular mechanics—a faster, classical-physics-based method—to generate a large number of potential conformers, followed by DFT or ab initio calculations to optimize their geometries and rank their relative energies. The most stable conformers (those with the lowest energy) are the ones most likely to be populated at room temperature.

Key structural features influencing the conformational preference would include:

Steric Hindrance : Repulsion between bulky groups, such as the methyl groups, will disfavor certain conformations.

Torsional Strain : Strain arising from eclipsing interactions along the carbon-carbon bonds. Staggered conformations are generally preferred.

Intramolecular Hydrogen Bonding : The hydroxyl group could potentially form a weak hydrogen bond with the π-electrons of one of the double bonds, which would stabilize specific folded conformations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve modeling its dehydration, oxidation, or its behavior as a substrate in enzymatic reactions. Research has shown that (E)-4,8-dimethylnona-2,7-dien-4-ol is a substrate for the enzyme linalool (B1675412) dehydratase-isomerase (LinD), which catalyzes the reversible dehydration of tertiary alcohols.

To model such a reaction, researchers would use methods like DFT to identify the transition state—the highest energy point along the reaction coordinate. Characterizing the transition state involves confirming it has a single imaginary vibrational frequency corresponding to the motion along the reaction path. The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate.

For enzymatic reactions, a common approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In a QM/MM study of this compound in the LinD active site, the substrate and the key amino acid residues directly involved in the reaction would be treated with a high-level QM method (like DFT), while the rest of the protein and solvent would be treated with a more computationally efficient MM force field. This approach allows for the modeling of the complex environment of the enzyme active site while still accurately describing the electronic changes during the chemical reaction.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts, when compared to experimental data, can help in the assignment of signals to specific atoms in the molecule and in determining its stereochemistry. The accuracy of these predictions has been shown to be quite high, especially when appropriate computational levels and solvent models are used. nih.govresearchgate.net

Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: This table is illustrative. Experimental values are hypothetical and predicted values are representative of what a DFT/GIAO calculation might yield.)

Carbon AtomPredicted Shift (ppm)Hypothetical Experimental Shift (ppm)
C2 (CH)125.5124.8
C3 (CH)135.2134.5
C4 (C-OH)73.873.1
C7 (C=)123.9123.2
C8 (C=)132.1131.5

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the observed spectral bands to specific molecular motions, such as O-H stretching, C=C stretching, and various bending modes.

Molecular Mechanisms of Biological Interactions of 4,8 Dimethylnona 2,7 Dien 4 Ol

Enzyme-Ligand Interaction Studies

Enzyme-ligand interactions are fundamental to the biological activity of many compounds. For 4,8-Dimethylnona-2,7-dien-4-ol (B14390195), these interactions can be inferred from studies on analogous acyclic monoterpenoids.

Kinetic studies of enzymatic reactions involving acyclic monoterpenoid alcohols reveal key aspects of their interaction with enzyme active sites. For instance, the enzymatic esterification of geraniol (B1671447), a structural analog of this compound, has been a focus of research.

In a study on the production of geranyl propionate (B1217596) through enzymatic esterification of geraniol and propionic acid in a solvent-free system, the initial reaction rates were found to be dependent on substrate molar ratios and enzyme concentration. researchgate.net The reaction, catalyzed by a commercial lipase (B570770), demonstrated that an excess of the alcohol could enhance the reaction rate. researchgate.net Another study on the simultaneous transesterification of geraniol and citronellol (B86348) using Pseudomonas fluorescens lipase showed that the reaction followed a ternary complex mechanism with inhibition by one of the substrates, vinyl acetate (B1210297). chemrxiv.org After 24 hours, the conversion rates for geraniol and citronellol were 95% and 87%, respectively, under optimized conditions. chemrxiv.org

These findings suggest that this compound could also serve as a substrate for various lipases and other enzymes, with its transformation kinetics being influenced by factors such as substrate concentration and the specific enzyme involved. The slightly more complex structure of this compound compared to geraniol might influence its binding affinity and the rate of any enzymatic transformations it undergoes.

Table 1: Kinetic Parameters of Enzymatic Reactions of Acyclic Monoterpenoid Alcohols

EnzymeSubstrate(s)Reaction TypeKey Kinetic FindingsReference
Commercial LipaseGeraniol, Propionic AcidEsterificationInitial reaction rate increases with higher alcohol-to-acid molar ratios. researchgate.net
Pseudomonas fluorescens LipaseGeraniol, Citronellol, Vinyl AcetateTransesterificationFollows a ternary complex mechanism with vinyl acetate inhibition. High conversion rates achieved in 24h. chemrxiv.org

This table presents data for structural analogs to infer potential kinetic behavior of this compound.

A study investigating the anticancer potential of citronellol used molecular docking to explore its interaction with various protein targets, including caspase-3, NF-κB, and JAK2. nih.gov The results showed strong binding affinities of citronellol to these proteins, suggesting a potential mechanism for its observed biological effects. nih.gov For instance, citronellol achieved a strong binding score of -5.25 kcal/mol with caspase-3. nih.gov Molecular dynamics simulations can further elucidate the stability of such interactions and the conformational changes in both the ligand and the protein over time. nih.govscielo.org.zanih.govyoutube.comyoutube.com

These computational approaches could be applied to this compound to identify potential protein targets and to understand the structural basis of its interactions. The specific arrangement of its methyl groups and the position of the double bonds would likely influence its binding orientation and affinity within a protein's active site.

Table 2: Predicted Binding Affinities of Citronellol with Target Proteins

Target ProteinBinding Score (kcal/mol)Key Interacting ResiduesReference
Caspase-3-5.25ASP64, ARG207 nih.gov
NF-κB-5.08GLU225 nih.gov

This table shows data for citronellol, a structural analog, to model the potential binding affinities of this compound.

Receptor Binding Profiling at a Molecular Level

The interaction of small molecules with cellular receptors is a key mechanism for initiating signaling cascades. For acyclic monoterpenoid alcohols, a significant area of research has been their interaction with olfactory receptors.

Studies on citronellol have been instrumental in understanding how these compounds bind to and activate such receptors. Research on the human olfactory receptor OR1A1 has shown that citronellol and its analogs bind within a pocket of the receptor. acs.org The hydroxyl group of citronellol is believed to form a crucial hydrogen bond with a tyrosine residue (Tyr-251) in the receptor, an interaction that is vital for agonist activity. acs.org Further studies have highlighted that different olfactory receptors can recognize distinct molecular features of the same ligand, leading to varied binding affinities and responses. nih.gov

Given its structural similarities, it is plausible that this compound could also interact with various receptors, including olfactory receptors and potentially others involved in cellular signaling. The specific stereochemistry and the presence of the tertiary alcohol in this compound would likely result in a unique receptor binding profile compared to its structural relatives.

Biosynthetic Pathways and Biotransformation Studies

The natural origin of many monoterpenoids points to specific biosynthetic pathways in plants and microorganisms. While the direct biosynthetic pathway for this compound is not detailed in the literature, it is understood to be a member of the acyclic monoterpenoids, which are synthesized from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

Microorganisms, including species of Streptomyces, are known to produce a variety of terpenoids. The biotransformation of related acyclic monoterpenoid alcohols by microorganisms has been extensively studied. For example, the fungus Mucor irregularis has been shown to efficiently convert geraniol into geranic acid. nih.gov Other microorganisms like Aspergillus niger and Penicillium species can transform geraniol into other valuable compounds like linalool (B1675412) and α-terpineol. researchgate.net Studies with Acinetobacter sp. have shown the biotransformation of geraniol to geranial and subsequently to other products. tandfonline.com The bacterium Rhodococcus sp. has also been noted for its ability to biotransform geraniol. researchgate.net

These studies indicate that this compound could be a substrate for various microbial enzymes, leading to a range of potential biotransformation products through oxidation, reduction, or isomerization reactions.

Structure-Activity Relationship (SAR) Studies in Mechanistic Contexts

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For acyclic monoterpenoid alcohols, SAR studies have provided insights into how structural modifications affect their biological effects.

A study on the insecticidal activity of various cyclic and acyclic alcohols against the red flour beetle (Tribolium castaneum) found that acyclic alcohols, including citronellol and linalool, exhibited stronger toxicity compared to cyclic ones. researchgate.net This suggests that the flexibility of the acyclic structure may be important for this particular biological activity. The position and nature of functional groups are critical in determining the potency of these compounds.

While specific SAR studies on this compound are lacking, it can be hypothesized that its activity would be influenced by the presence of the tertiary alcohol, the positions of the double bonds, and the methyl group substitutions. These features would affect its lipophilicity, steric hindrance, and ability to form hydrogen bonds, all of which are crucial for its interaction with biological targets. Further research comparing the activity of this compound with its various isomers and related compounds would be necessary to establish a clear SAR.

Mechanistic Studies of Environmental Transformation and Degradation Pathways of 4,8 Dimethylnona 2,7 Dien 4 Ol

Microbial Degradation Pathways and Metabolite Identification

Microbial degradation is a key process in the removal of 4,8-Dimethylnona-2,7-dien-4-ol (B14390195) from soil and water. The biodegradability of tertiary alcohols can be limited compared to their primary and secondary counterparts; however, the presence of unsaturation in the molecule can provide sites for initial enzymatic attack. nih.gov

Bacteria and fungi are known to metabolize terpenoid alcohols through various oxidative pathways. A common initial step is the hydroxylation of the molecule, often catalyzed by cytochrome P450 monooxygenases. This can be followed by further oxidation of the alcohol group or cleavage of the carbon chain. For instance, studies on the microbial transformation of linalool (B1675412) have shown the formation of linalool oxides (furanoid and pyranoid forms) through epoxidation of the double bond followed by intramolecular cyclization. nih.gov

Another potential pathway involves the isomerization of the tertiary allylic alcohol to a primary or secondary allylic alcohol, which can then be more readily oxidized by alcohol dehydrogenases. asm.org The degradation of the related compound tert-amyl alcohol has been shown to proceed via a desaturation step to form an unsaturated alcohol, which is then further metabolized. asm.org

The identification of metabolites is crucial for understanding the complete degradation pathway. Common analytical techniques for metabolite identification include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Table 2: Potential Microbial Metabolites of this compound

Metabolite ClassPotential Specific MetabolitesMethod of Formation
Epoxides/Diols2,3-epoxy-4,8-dimethylnon-7-en-4-olEpoxidation of the C2=C3 double bond
7,8-epoxy-4,8-dimethylnon-2-en-4-olEpoxidation of the C7=C8 double bond
4,8-dimethylnon-2-ene-4,7,8-triolHydrolysis of the epoxide
Carbonyl Compounds4-hydroxy-4,8-dimethylnona-2,7-dienalOxidation of a primary alcohol intermediate
4,8-dimethylnona-2,7-dien-4-oneOxidation of the tertiary alcohol
Cyclic EthersFuranoid and pyranoid oxidesIntramolecular cyclization following epoxidation

Note: The metabolites listed are hypothetical and based on pathways observed for similar terpenoid alcohols.

Abiotic Transformation Processes (e.g., Hydrolysis, Oxidation)

Beyond photochemical and microbial degradation, other abiotic processes can contribute to the transformation of this compound in the environment.

Hydrolysis: As a tertiary alcohol, this compound is generally stable to hydrolysis under neutral pH conditions. However, under acidic conditions, acid-catalyzed dehydration could potentially occur, leading to the formation of dienes. The rate of this process would be highly dependent on the pH of the surrounding medium.

Oxidation: Autoxidation, or the slow reaction with atmospheric oxygen, can occur, particularly for compounds with allylic hydrogens. This process can be accelerated by the presence of light and sensitizers. europa.eu The oxidation of allylic positions can lead to the formation of hydroperoxides, which can then decompose to form a variety of other oxygenated products. Thermal degradation of similar terpenoid alcohols has been shown to produce a mixture of hydrocarbons and oxygenated compounds through dehydroxylation and cyclization reactions. nih.gov

Fate in Environmental Compartments: Mechanistic Aspects

The ultimate fate of this compound in the environment is determined by the interplay of the degradation mechanisms discussed above and its partitioning between different environmental compartments (air, water, soil, and sediment).

Due to its moderate water solubility and vapor pressure, the compound is expected to partition between the atmosphere and aqueous phases. In the atmosphere, its fate will be dominated by rapid photochemical degradation. In water and soil, microbial degradation is likely the primary long-term removal mechanism.

Emerging Research Directions and Future Perspectives on 4,8 Dimethylnona 2,7 Dien 4 Ol

Integration with Advanced Materials Science

There is currently no available research on the integration of 4,8-Dimethylnona-2,7-dien-4-ol (B14390195) with advanced materials. The potential for this compound to be used as a monomer for polymerization, a precursor for functional coatings, or an additive to modify material properties remains an open question for future investigation.

Novel Applications in Catalyst Design and Optimization

The scientific community has not yet explored the use of this compound in catalyst design. Its molecular structure, featuring hydroxyl and alkene functional groups, suggests theoretical possibilities for its use as a ligand in organometallic catalysis or as a chiral auxiliary. However, without experimental data, these remain purely conjectural applications.

Biocatalysis and Enzyme Engineering for Derivative Production

The potential for producing derivatives of this compound through biocatalysis or enzyme engineering is an unexplored frontier. While enzymatic reactions are widely used for the functionalization of other terpenoids, no studies have specifically targeted this compound. Future research could focus on identifying or engineering enzymes capable of selectively oxidizing, reducing, or esterifying this compound to create novel molecules with potentially valuable properties.

Advanced Analytical Techniques for Complex Matrix Characterization

The development of advanced analytical techniques for the detection and quantification of this compound in complex matrices is contingent on a demonstrated need for such methods. As the compound has not been identified as a significant natural product, industrial chemical, or biomarker, research into its specific analytical challenges has not been prioritized.

Q & A

Q. What are the optimal synthetic routes for 4,8-Dimethylnona-2,7-dien-4-ol, and how do reaction conditions influence stereochemical outcomes?

The synthesis of terpene-derived alcohols like this compound often employs palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura reactions) or acid-catalyzed cyclization of prenol derivatives. For example, palladium catalysts (e.g., PdCl₂(PPh₃)₂) with ligands like PCy₃ in dioxane/THF solvents enable precise control over alkynylation steps, critical for constructing conjugated diene systems . Reaction temperature (e.g., 80°C for 2 hours) and stoichiometric ratios (e.g., 1:1.2 substrate:reagent) must be optimized to minimize byproducts like over-reduced isomers. Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures stereochemical fidelity .

Q. How can researchers validate the purity and structural identity of this compound?

Combine analytical techniques:

  • GC-MS : Resolve volatile impurities using a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film) with He carrier gas.
  • ¹H/¹³C NMR : Assign signals for diagnostic protons (e.g., δ 5.2–5.8 ppm for conjugated dienes, δ 1.6–2.1 ppm for methyl groups adjacent to alcohol).
  • IR Spectroscopy : Confirm hydroxyl (ν ~3400 cm⁻¹) and conjugated diene (ν ~1650 cm⁻¹) functionalities.
    Cross-reference with spectral databases or synthesized standards, as commercial references for this compound are limited .

Q. What are the key stability considerations for storing this compound in laboratory settings?

Store under inert atmosphere (argon or nitrogen) at 0–6°C to prevent oxidation of the diene system and alcohol dehydration. Use amber vials to avoid UV-induced degradation. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) should monitor changes via TLC or HPLC. Note that analogs like 2,4,8-trimethyl-7-nonen-2-ol degrade via radical-mediated pathways, necessitating antioxidant additives (e.g., BHT at 0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How can computational methods predict the odorant activity of this compound, and what contradictions exist between in silico and in vitro models?

Molecular docking (e.g., using GOLD or AutoDock) can simulate binding to olfactory receptors (e.g., OR51E2). However, discrepancies arise due to solvent effects in vitro (e.g., ethanol carriers altering receptor-ligand kinetics). For instance, Symrise AG patents highlight that dimethyl-substituted dienols exhibit stronger floral notes than predicted computationally, suggesting limitations in modeling hydrophobic binding pockets . Validate predictions with human sensory panels (ISO 8586:2012) and GC-olfactometry.

Q. What experimental strategies resolve contradictions in reported ecotoxicological data for structurally similar terpene alcohols?

Ecotoxicity studies often conflict due to variations in test organisms (e.g., Daphnia magna vs. Danio rerio) and exposure media (freshwater vs. seawater). For this compound, design tiered assays:

  • Acute toxicity : OECD 202 (48-hour Daphnia immobilization).
  • Bioaccumulation : LogKow estimates via shake-flask method (compare with EPI Suite predictions).
  • Metabolite profiling : LC-QTOF-MS to identify oxidation products (e.g., epoxides) that may enhance toxicity. Note that analogs like 2,4,8-trimethyl-7-nonen-2-ol show unexpected bioaccumulation (BCF > 500) despite low logKow (~3.2), suggesting active transport mechanisms .

Q. How does the stereochemistry of this compound influence its reactivity in Diels-Alder cycloadditions?

The s-cis conformation of the diene is critical for [4+2] cycloaddition. Use DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity. Experimentally, compare reaction rates with dienophiles (e.g., maleic anhydride) under thermal (Δ, 100°C) vs. Lewis acid-catalyzed (e.g., BF₃·Et₂O) conditions. Stereoisomers with axial methyl groups exhibit 2–3× faster kinetics due to reduced steric hindrance, as observed in analogs like 2-methyl-6-methyleneocta-2,7-dien-4-ol .

Q. What methodologies address gaps in thermodynamic property data (e.g., vapor pressure, enthalpy of formation) for this compound?

Apply group contribution methods (e.g., Joback-Reid) for preliminary estimates. For experimental validation:

  • Vapor pressure : Use static ebulliometry (5–50 kPa range).
  • Enthalpy of combustion : Bomb calorimetry with benzoic acid calibration.
    Note that analogs like 2,6-dimethylocta-5,7-dien-4-ol lack reliable data due to decomposition during measurement, necessitating inert sample handling .

Methodological Notes

  • Contradictions : Structural analogs (e.g., 2,4-Dimethylocta-2,7-dien-4-ol) show divergent bioactivity and stability profiles, emphasizing the need for compound-specific studies .
  • Data Gaps : Physical properties (e.g., density, flash point) remain unvalidated for this compound; prioritize experimental characterization .
  • Safety Protocols : Follow GHS Category 2 guidelines for skin/eye protection and respiratory controls, as per analogs with acute toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.